cis-1,3-Dimethylcyclopentane
Overview
Description
Cis-1,3-Dimethylcyclopentane is a chemical compound with the molecular formula C7H14 . It has an average mass of 98.186 Da and a monoisotopic mass of 98.109550 Da . It is also known by other names such as (1R,3S)-1,3-Dimethylcyclopentane .
Molecular Structure Analysis
The molecular structure of cis-1,3-Dimethylcyclopentane consists of a cyclopentane ring with two methyl groups attached to it . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
Cis-1,3-Dimethylcyclopentane is a highly flammable liquid and vapor . It has a molecular weight of 98.1861 . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Thermodynamic Properties : Studies have investigated the low-temperature thermal properties of compounds like cis-1,3-Dimethylcyclopentane, providing insights into their thermodynamic properties, including triple points, heats of fusion, and entropies in the liquid state (Gross, Oliver, & Huffman, 1953).
Kinetics of Hydrogenolysis : Research on the kinetics of hydrogenolysis of cis-1,3-Dimethylcyclopentane has been conducted to understand its activation energy and bond-breaking mechanisms. This can have implications in chemical reactions and industrial processes (Bragin, Olfer'eva, Kazanskaya-Koperina, & Liberman, 1971).
Pseudorotation Concept Verification : Studies have used cyclopentane and its derivatives like cis-1,3-Dimethylcyclopentane to verify the concept of pseudorotation in molecular structures. This helps in understanding the dynamic aspects of molecular conformations (Mccullough, Pennington, Smith, Hossenlopp, & Waddington, 1959).
Conformational Analysis : The relative stabilities of various cyclopentane derivatives, including cis-1,3-Dimethylcyclopentane, have been studied to understand their steric effects and conformational properties. This has implications in the field of stereochemistry and molecular design (Fuchs & Wechsler, 1977).
Analytical Chemistry Applications : cis-1,3-Dimethylcyclopentane has been referenced in studies involving the development of methods for detecting pyrethroid metabolites in human urine, showcasing its relevance in environmental and health monitoring (Arrebola, Martínez-vidal, Fernandez-Gutiérrez, & Akhtar, 1999).
Chemical Isomerization and Exchange Studies : Research on the isomerization and exchange of cycloolefins, involving compounds like cis-1,3-Dimethylcyclopentane, has provided insights into the mechanisms of chemical reactions on palladium catalysts. This is crucial for understanding catalytic processes in chemistry (Hilaire & Gault, 1971).
Safety And Hazards
properties
IUPAC Name |
(1S,3R)-1,3-dimethylcyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-6-3-4-7(2)5-6/h6-7H,3-5H2,1-2H3/t6-,7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZKFISIRYLAEE-KNVOCYPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883860 | |
Record name | Cyclopentane, 1,3-dimethyl-, (1R,3S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | cis-1,3-Dimethylcyclopentane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13497 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
66.2 [mmHg] | |
Record name | cis-1,3-Dimethylcyclopentane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13497 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
cis-1,3-Dimethylcyclopentane | |
CAS RN |
2532-58-3 | |
Record name | cis-1,3-Dimethylcyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2532-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentane, 1,3-dimethyl-, (1R,3S)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002532583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentane, 1,3-dimethyl-, (1R,3S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentane, 1,3-dimethyl-, (1R,3S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-1,3-dimethylcyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.994 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the hydrogenolysis of cyclopentane hydrocarbons like cis-1,3-dimethylcyclopentane?
A1: Research on the kinetics of hydrogenolysis of cyclopentane hydrocarbons, including cis-1,3-dimethylcyclopentane, on catalysts like platinized charcoal provides valuable insights into reaction mechanisms and catalyst selectivity []. Understanding these processes is crucial for optimizing industrial processes involving hydrocarbon transformations, particularly in the petroleum refining and chemical synthesis industries.
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